4-(4-Fluorobenzyloxy)Phenol
Overview
Description
4-(4-Fluorobenzyloxy)Phenol is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyloxy)Phenol typically involves the reaction of 4-fluorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyloxy)Phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the phenol group, the compound is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can undergo reduction reactions to form hydroquinones.
Common Reagents and Conditions
Halogenation: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Sodium dichromate or potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride or tin(II) chloride.
Major Products Formed
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
4-(4-Fluorobenzyloxy)Phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzyloxy)Phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. Additionally, the fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCRWSZATVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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